Welcome to the BenchChem Online Store!
molecular formula C7H6OS B8746104 1-(Thiophen-3-yl)prop-2-en-1-one CAS No. 357405-57-3

1-(Thiophen-3-yl)prop-2-en-1-one

Cat. No. B8746104
M. Wt: 138.19 g/mol
InChI Key: WNCFOCZPFPWLPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06887871B2

Procedure details

The product from step (a) (2.074 g, 12.1 mmol) was dissolved in anhydrous tetrahydrofuran (30 ml) and the solution cooled to −10° C. Vinyl magnesium bromide (1M, 14.5 ml, 14.5 mmol) was added dropwise, keeping the temperature below 0° C. The resultant solution was stirred at 0° C. for 2.5 h, then allowed to warm to room temperature. The reaction mixture was slowly poured into aqueous 2M hydrochloric acid (200 ml) and ice. Extracted with ethyl acetate (3×70 ml) and the combined extracts were washed with water (2×30 ml) and brine (20 ml), dried (magnesium sulphate) and evaporated in vacuo to give the title compound (1.288 g, 77%).
Quantity
2.074 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Yield
77%

Identifiers

REACTION_CXSMILES
CON(C)[C:4]([C:6]1[CH:10]=[CH:9][S:8][CH:7]=1)=[O:5].[CH:12]([Mg]Br)=[CH2:13].Cl>O1CCCC1>[S:8]1[CH:9]=[CH:10][C:6]([C:4](=[O:5])[CH:12]=[CH2:13])=[CH:7]1

Inputs

Step One
Name
Quantity
2.074 g
Type
reactant
Smiles
CON(C(=O)C1=CSC=C1)C
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
14.5 mL
Type
reactant
Smiles
C(=C)[Mg]Br
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 0° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
EXTRACTION
Type
EXTRACTION
Details
Extracted with ethyl acetate (3×70 ml)
WASH
Type
WASH
Details
the combined extracts were washed with water (2×30 ml) and brine (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulphate)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
S1C=C(C=C1)C(C=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.288 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.